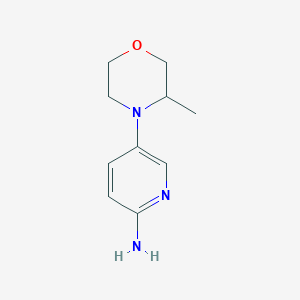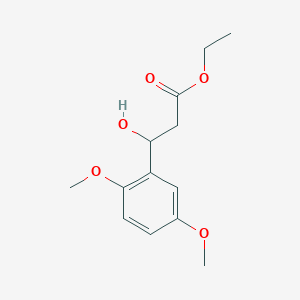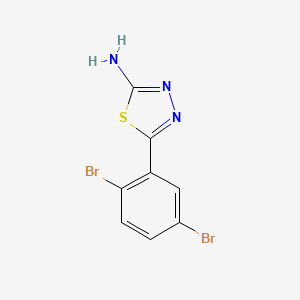
5-(3-Methylmorpholino)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is a chemical compound with the molecular formula C10H15N3O It is a derivative of pyridine and morpholine, featuring a pyridine ring substituted with a morpholine ring at the 4-position and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Morpholine: The morpholine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with morpholine under basic conditions.
Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where the pyridine derivative is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Morpholine, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: N-oxides of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents replacing the morpholine ring.
科学研究应用
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-methyl-5-(morpholin-4-yl)pyridin-2-amine: A closely related compound with similar structural features.
5-(morpholin-4-yl)pyridin-2-amine: Lacks the methyl group at the 3-position, resulting in different chemical properties.
3-methyl-5-(piperidin-4-yl)pyridin-2-amine: Substitutes the morpholine ring with a piperidine ring, altering its reactivity and applications.
Uniqueness
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is unique due to the presence of both the morpholine ring and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
5-(3-methylmorpholin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12) |
InChI 键 |
IQUGNNDVJSMDAA-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)
![[2-(6'-Cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13689982.png)




![Ethyl (4R,5R)-4,5-Dimethyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-4,5-dihydrofuran-2-carboxylate](/img/structure/B13690001.png)
![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)

![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)



![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
